(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is substituted with hydroxyl, methyl, and carboxylic acid functional groups. Due to its unique structural characteristics, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amino acids, such as proline, followed by selective functional group modifications. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a pyrrolidone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in a hydroxylated pyrrolidine derivative.
Substitution: Alkyl groups can be introduced at the nitrogen atom, leading to various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: has diverse applications in scientific research. In chemistry , it serves as a building block for the synthesis of more complex molecules. In biology , it is used to study enzyme mechanisms and protein interactions. In medicine , it has potential therapeutic applications, including as an anti-inflammatory and analgesic agent. In industry , it is used in the development of new materials and pharmaceuticals.
Mechanism of Action
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include proline derivatives and other pyrrolidine-based compounds . These compounds share structural similarities but differ in their functional groups and biological activities.
Comparison with Similar Compounds
Proline
Pyrrolidine-2-one
Pyrrolidine-2,5-dione
Prolinol
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Biological Activity
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of 5-oxopyrrolidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is C9H15NO4, and it features a pyrrolidine ring with three chiral centers. The presence of the hydroxyl and carboxylic acid functional groups contributes to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. Specifically, research using the A549 human lung adenocarcinoma cell line demonstrated that this compound exhibits significant cytotoxic effects. In a controlled experiment:
- Concentration : 100 µM for 24 hours.
- Results : The compound reduced cell viability significantly compared to untreated controls.
Compound | Viability (%) | Comparison |
---|---|---|
Control | 100 | - |
This compound | 63.4 | p < 0.05 |
Cisplatin | 66 | Standard |
This indicates that the compound has a structure-dependent anticancer activity that warrants further exploration for potential therapeutic applications against lung cancer.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was found effective against various multidrug-resistant pathogens:
- Tested Pathogens : Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.
In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against these bacteria, suggesting its potential as a lead compound in developing new antibiotics.
3. Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, derivatives of the oxopyrrolidine class have shown promise in various other biological activities:
- Anti-inflammatory : Demonstrated effectiveness in reducing inflammation markers.
- Antiviral : Some derivatives have shown activity against viral infections.
Research indicates that modifications to the core structure can enhance these activities further.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of related compounds:
- Anticancer Study : A study involving a series of 5-oxopyrrolidine derivatives showed that those with specific substitutions on the pyrrolidine ring exhibited enhanced cytotoxicity against A549 cells compared to traditional chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : Another investigation highlighted that certain derivatives demonstrated a broad-spectrum antimicrobial effect against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)/t3-,4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHZGDPSAJBAK-UOWFLXDJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)N1C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(=O)N1C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.